molecular formula C11H16N2O2 B12867443 ((2R,5S)-2,5-Dimethylpiperazin-1-yl)(furan-2-yl)methanone

((2R,5S)-2,5-Dimethylpiperazin-1-yl)(furan-2-yl)methanone

Katalognummer: B12867443
Molekulargewicht: 208.26 g/mol
InChI-Schlüssel: RYVSAYCLHBLJEU-DTWKUNHWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

((2R,5S)-2,5-Dimethylpiperazin-1-yl)(furan-2-yl)methanone is a chemical compound that features a piperazine ring substituted with two methyl groups and a furan ring attached to a methanone group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ((2R,5S)-2,5-Dimethylpiperazin-1-yl)(furan-2-yl)methanone typically involves the reaction of 2,5-dimethylpiperazine with furan-2-carboxylic acid or its derivatives under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Analyse Chemischer Reaktionen

Types of Reactions

((2R,5S)-2,5-Dimethylpiperazin-1-yl)(furan-2-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The carbonyl group in the methanone can be reduced to form alcohol derivatives.

    Substitution: The hydrogen atoms on the piperazine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted piperazine derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

((2R,5S)-2,5-Dimethylpiperazin-1-yl)(furan-2-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of ((2R,5S)-2,5-Dimethylpiperazin-1-yl)(furan-2-yl)methanone involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2R,5S)-2,5-Dimethylpiperazine: A simpler analog without the furan ring.

    Furan-2-carboxylic acid: A precursor used in the synthesis of the compound.

    N-Methylpiperazine: A related compound with a single methyl group on the piperazine ring.

Uniqueness

((2R,5S)-2,5-Dimethylpiperazin-1-yl)(furan-2-yl)methanone is unique due to the combination of the piperazine and furan rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C11H16N2O2

Molekulargewicht

208.26 g/mol

IUPAC-Name

[(2R,5S)-2,5-dimethylpiperazin-1-yl]-(furan-2-yl)methanone

InChI

InChI=1S/C11H16N2O2/c1-8-7-13(9(2)6-12-8)11(14)10-4-3-5-15-10/h3-5,8-9,12H,6-7H2,1-2H3/t8-,9+/m0/s1

InChI-Schlüssel

RYVSAYCLHBLJEU-DTWKUNHWSA-N

Isomerische SMILES

C[C@@H]1CN[C@H](CN1C(=O)C2=CC=CO2)C

Kanonische SMILES

CC1CNC(CN1C(=O)C2=CC=CO2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.